molecular formula C19H19FN2O3S B2411834 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide CAS No. 932502-60-8

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2411834
CAS No.: 932502-60-8
M. Wt: 374.43
InChI Key: ZHDAKZOGLFEAHC-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a versatile chemical compound used in various scientific research fields. Its unique structure allows for applications in drug discovery, molecular modeling, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide typically involves the reaction of cyclopropanecarbonyl chloride with 3,4-dihydro-2H-quinoline-6-amine, followed by sulfonation with 4-fluorobenzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced quinoline compounds.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and molecular modeling.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
  • N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is unique due to its fluorinated sulfonamide group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-15-5-8-17(9-6-15)26(24,25)21-16-7-10-18-14(12-16)2-1-11-22(18)19(23)13-3-4-13/h5-10,12-13,21H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDAKZOGLFEAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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